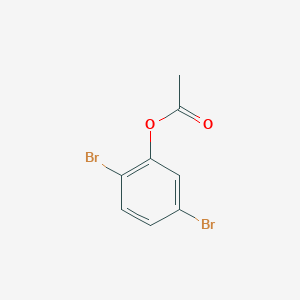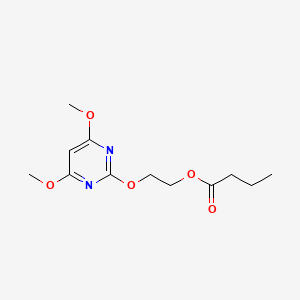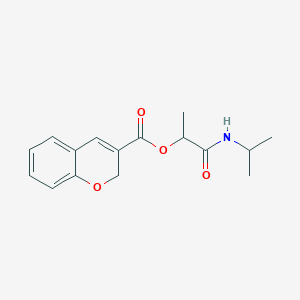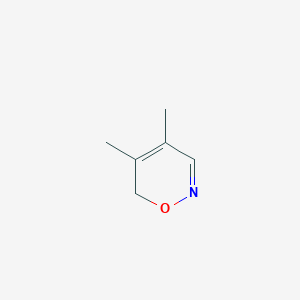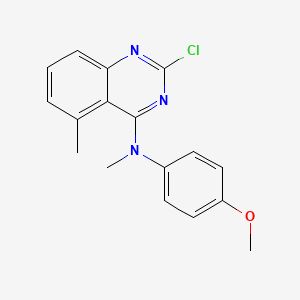![molecular formula C20H26N6O2 B12941258 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione CAS No. 144850-07-7](/img/structure/B12941258.png)
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of benzo[g]phthalazine and is characterized by the presence of dimethylaminoethyl groups attached to the nitrogen atoms at positions 6 and 9 of the benzo[g]phthalazine core. Its complex structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[g]phthalazine Core: The initial step involves the synthesis of the benzo[g]phthalazine core through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of Dimethylaminoethyl Groups: The next step involves the introduction of dimethylaminoethyl groups at positions 6 and 9 of the benzo[g]phthalazine core. This is achieved through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like dimethylaminoethyl chloride and other alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. Its dimethylaminoethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pixantrone: A related compound with similar structural features and biological activities.
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Uniqueness
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is unique due to its specific substitution pattern and the presence of dimethylaminoethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and proteins makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
144850-07-7 |
|---|---|
Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6,9-bis[2-(dimethylamino)ethylimino]-2,3-dihydrobenzo[g]phthalazine-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)9-7-21-15-5-6-16(22-8-10-26(3)4)18-17(15)19(27)13-11-23-24-12-14(13)20(18)28/h5-6,11-12,23-24H,7-10H2,1-4H3 |
InChI Key |
VELOGDWFPYLVGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=CNNC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
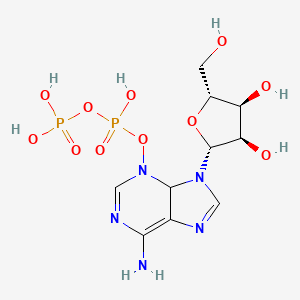
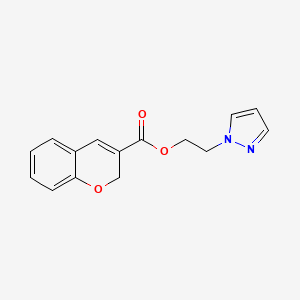
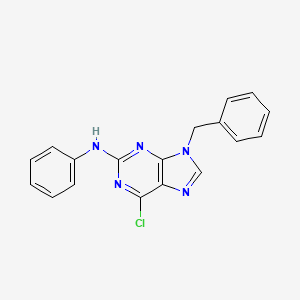
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
